5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a nitrile group (-C≡N), which is often involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile group could potentially introduce polarity to the molecule . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The nitrile group could be hydrolyzed to produce a carboxylic acid. The chlorophenyl group might undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could affect its polarity and therefore its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Specific Scientific Field
Medicinal chemistry and virology.
Summary of the Application
“5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” (let’s call it Compound X) has demonstrated antiviral activity. Researchers have explored its potential as an antiviral agent against specific viruses.
Experimental Procedures
Synthesis
Compound X is synthesized from 4-chlorobenzoic acid through a six-step process. Esterification with methanol, hydrazination, salt formation, and cyclization yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack of amines leads to the title sulfonamides .
Results and Outcomes
- Compound X exhibits antiviral activity against tobacco mosaic virus (TMV). Notably, derivatives 7b and 7i show promising results .
- The title compound (7a) with a heterocyclic ring substituent in the sulfonamide part also displays reasonably good activity .
Green Synthesis
Specific Scientific Field
Green chemistry and sustainable synthesis.
Summary of the Application
Compound X can be synthesized using a green approach. Researchers have successfully prepared it in a cholinium chloride/urea eutectic mixture, which is an environmentally friendly reaction medium .
Experimental Procedures
Results and Outcomes
Other Potential Applications
Specific Scientific Field
Various fields, including pharmacology and agriculture.
Summary of the Application
Researchers have explored other applications of Compound X, although these are not as extensively studied as the antiviral activity.
Experimental Procedures
Pharmacological Studies
Some 1,3,4-thiadiazoles (related compounds) have displayed anticonvulsant, antifungal, and antibacterial properties . Compound X’s potential in these areas warrants further investigation.
Agricultural Applications
Sulfonamide derivatives, including Compound X, have been considered for herbicidal properties . However, more research is needed to fully understand their efficacy.
Results and Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10(2)18-9-13(7-12(8-17)15(18)19)11-3-5-14(16)6-4-11/h3-7,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXOTGDKFIWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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